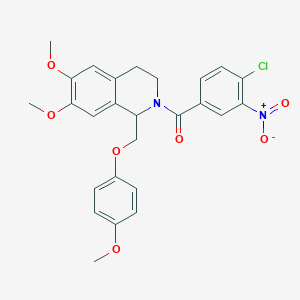

(4-chloro-3-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Description

The compound (4-chloro-3-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a synthetic tetrahydroisoquinoline derivative characterized by a methanone group linked to a 4-chloro-3-nitrophenyl moiety and a 6,7-dimethoxy-3,4-dihydroisoquinoline core substituted with a 4-methoxyphenoxymethyl group.

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O7/c1-33-18-5-7-19(8-6-18)36-15-23-20-14-25(35-3)24(34-2)13-16(20)10-11-28(23)26(30)17-4-9-21(27)22(12-17)29(31)32/h4-9,12-14,23H,10-11,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVZCCQOROHERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-chloro-3-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a chloro-nitrophenyl moiety linked to a methanone group and a dihydroisoquinoline structure with methoxy and phenoxy substitutions. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to (4-chloro-3-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit significant antitumor properties. For instance, studies on related isoquinoline derivatives have shown that they can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways.

A notable case study involved a series of isoquinoline derivatives that demonstrated selective cytotoxicity against different cancer cell lines. The mechanism was attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis signaling pathways, including caspases and Bcl-2 family proteins.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. In animal models, these compounds have shown reduced edema and inflammatory response upon administration.

A specific study highlighted the effects of methoxy-substituted isoquinolines on lipopolysaccharide (LPS)-induced inflammation in macrophages, where significant reductions in nitric oxide production were observed.

The biological activity of (4-chloro-3-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor growth and inflammation.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that promote apoptosis or reduce inflammation.

- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to cell death in cancer cells while sparing normal cells.

Data Tables

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antitumor | Induces apoptosis | Enzyme inhibition, receptor modulation |

| Anti-inflammatory | Reduces cytokine production | Inhibition of signaling pathways |

| Cytotoxicity | Selective against cancer cells | Oxidative stress induction |

Case Studies

- Antitumor Efficacy : A study involving a related isoquinoline derivative showed an IC50 value of 25 µM against human breast cancer cells, indicating potent antitumor activity.

- Inflammatory Response : In a murine model of arthritis, administration of a methoxy-substituted isoquinoline led to a 50% reduction in paw swelling compared to control groups.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Key Observations:

Substituent Position: The target compound’s 4-chloro-3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing polarity compared to analogs with chlorophenyl or dimethoxyphenyl groups. This could improve solubility in polar solvents or binding to charged biological targets . Phenoxy Substitution: The 4-methoxyphenoxy group in the target and K407-0249 may improve metabolic stability compared to 3-methoxyphenoxy (Compound 91), as para-substitution is less prone to enzymatic demethylation .

Synthetic Accessibility :

- Analogous compounds (e.g., Compound 91) are synthesized via nucleophilic acyl substitution using benzoyl chlorides, yielding 60–67% . The target compound likely follows a similar route, but the nitro group may require controlled reaction conditions to avoid side reactions.

The nitro group in the target compound may enhance redox activity, a feature critical in ferroptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.